(R)-2-(3-Methoxyphenyl)propanoic acid (R)-2-(3-Methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527834
InChI: InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

(R)-2-(3-Methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16527834

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(3-Methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name (2R)-2-(3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1
Standard InChI Key SJGKYVCZSNGHPC-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)OC)C(=O)O
Canonical SMILES CC(C1=CC(=CC=C1)OC)C(=O)O

Introduction

Overview of the Compound

Chemical Name: (R)-2-(3-Methoxyphenyl)propanoic acid
CAS Number: 127641-45-6
Molecular Formula: C10H12O3C_{10}H_{12}O_3
Molecular Weight: 180.203 g/mol

(R)-2-(3-Methoxyphenyl)propanoic acid is a chiral carboxylic acid derivative characterized by a methoxy group (-OCH3_3) attached to the benzene ring and a propanoic acid side chain. The compound exists in its R-enantiomeric form, which is significant for its stereospecific interactions in biological and chemical processes.

Synthesis Pathways

IntermediateYield (%)
2-(3-Methoxyphenyl)acrylic acid62.0
Methyl (3-methoxyphenyl)acetateVariable
Methyl 2-(3-methoxyphenyl)acrylateVariable

The stereoselective synthesis typically involves asymmetric catalysis or chiral auxiliaries to ensure the R-configuration of the product.

Applications in Research and Industry

  • Pharmaceutical Research:

    • The compound serves as a precursor for developing drugs targeting specific enzymes or receptors due to its chiral nature.

    • It is often used in studies involving stereospecific drug interactions.

  • Synthetic Chemistry:

    • Acts as a building block for creating more complex molecules, particularly in the synthesis of pharmaceutical intermediates.

  • Biological Studies:

    • The compound’s structure allows it to interact with biological targets, making it useful in enzymatic inhibition studies.

Biological Activity

Although specific biological activities of (R)-2-(3-Methoxyphenyl)propanoic acid are not well-documented, compounds with similar structures exhibit notable interactions with enzymes and receptors due to their functional groups.

Analytical Data

To characterize (R)-2-(3-Methoxyphenyl)propanoic acid, typical analytical techniques include:

  • NMR Spectroscopy: Used to confirm stereochemistry and molecular structure.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as -COOH and -OCH3_3.

  • High-Performance Liquid Chromatography (HPLC): For enantiomeric purity analysis.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling carboxylic acids should be followed:

  • Use gloves and protective eyewear.

  • Store in a cool, dry place away from oxidizing agents.

  • Avoid inhalation or direct skin contact.

Future Research Directions

  • Pharmacological Studies:

    • Investigating potential therapeutic uses based on its structural similarity to bioactive compounds.

  • Enzymatic Interaction Studies:

    • Exploring its role as an enzyme inhibitor or activator in metabolic pathways.

  • Material Science Applications:

    • Utilizing its functional groups for polymer synthesis or other material applications.

This article provides an authoritative overview of (R)-2-(3-Methoxyphenyl)propanoic acid, emphasizing its chemical properties, synthesis, and potential applications in research and industry.

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